molecular formula C16H15NO4S B2731305 Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900018-83-9

Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate

Cat. No.: B2731305
CAS No.: 900018-83-9
M. Wt: 317.36
InChI Key: PCNXMSGTDMZCFW-UHFFFAOYSA-N
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Description

Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a phenoxy group, and a cyclopropylcarbonyl amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and the phenoxy group. The cyclopropylcarbonyl amide is then introduced through a series of reactions that may include amide bond formation and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate can undergo several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carbonyl groups may produce the corresponding alcohols or amines.

Scientific Research Applications

Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-thiophenecarboxylate
  • Methyl 3-(2-cyclopropaneamidophenoxy)thiophene-2-carboxylate

Uniqueness

Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-[2-(cyclopropanecarbonylamino)phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-20-16(19)14-13(8-9-22-14)21-12-5-3-2-4-11(12)17-15(18)10-6-7-10/h2-5,8-10H,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNXMSGTDMZCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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